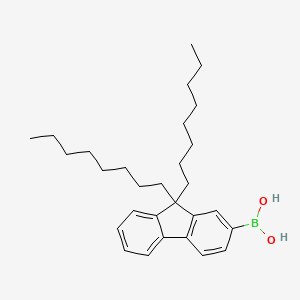

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid

Description

Properties

IUPAC Name |

(9,9-dioctylfluoren-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43BO2/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30(31)32)23-28(26)29/h13-14,17-20,23,31-32H,3-12,15-16,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQCVVMDPQPNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456414 | |

| Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402790-30-1 | |

| Record name | 2-dihydroxyboranyl-9,9-dioctylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,9 Dioctyl 9h Fluoren 2 Yl Boronic Acid

Precursor Synthesis Strategies for 9,9-Dioctylfluorene Derivatives

The initial phase of the synthesis focuses on preparing 2-bromo-9,9-dioctylfluorene, the key intermediate for the final borylation step. This involves two primary transformations: the alkylation of the fluorene (B118485) scaffold at the C9 position and the specific introduction of a bromine atom at the C2 position.

The introduction of two octyl chains at the 9-position of the fluorene ring is a critical step that imparts solubility to the resulting materials. rsc.org This transformation is typically achieved through a nucleophilic substitution reaction. The methylene (B1212753) bridge at the C9 position of fluorene is acidic and can be deprotonated by a strong base to form a fluorenyl anion. thieme-connect.com

The general procedure involves the reaction of fluorene with a suitable base, followed by the addition of an alkylating agent, such as 1-bromooctane. Common bases used for this purpose include sodium hydroxide (B78521) or potassium hydroxide under phase-transfer catalysis conditions, or stronger bases like sodium hydride (NaH) or metal alkoxides such as potassium tert-butoxide (t-BuOK) in an anhydrous, oxygen-free environment. rsc.orggoogle.comchemicalbook.com The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (DMSO). google.comchemicalbook.com The deprotonation occurs sequentially, allowing for the addition of two octyl groups to the same carbon atom, resulting in the 9,9-disubstituted scaffold.

Table 1: Typical Reagents for 9,9-Dialkylation of Fluorene

| Component | Example | Role |

|---|---|---|

| Starting Material | Fluorene | Aromatic scaffold |

| Alkylating Agent | 1-Bromooctane | Source of octyl chains |

| Base | Potassium tert-butoxide (t-BuOK), Sodium Hydride (NaH) | Deprotonating agent |

Following the successful synthesis of 9,9-dioctylfluorene, the next step is to introduce a halogen atom at a specific position on the aromatic rings, which will later be converted to the boronic acid group. For the synthesis of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, a bromine atom is selectively introduced at the C2 position. The electron-rich nature of the fluorene ring system makes it susceptible to electrophilic aromatic substitution.

The C2 and C7 positions are the most electronically activated sites for electrophilic attack. Regioselective monobromination at the C2 position can be achieved by carefully controlling the reaction conditions and the stoichiometry of the brominating agent. A common reagent used for this purpose is N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or chloroform (B151607) (CHCl₃), often in the dark to prevent radical side reactions. By using approximately one equivalent of NBS, it is possible to favor the formation of 2-bromo-9,9-dioctylfluorene over the dibrominated product, 2,7-dibromo-9,9-dioctylfluorene. ossila.com

Boronic Acid Formation via Directed Ortho-Metalation and Borylation

The final stage of the synthesis converts the halogenated precursor, 2-bromo-9,9-dioctylfluorene, into the target boronic acid. This is accomplished through a halogen-lithium exchange reaction, which generates a highly reactive organolithium intermediate that is subsequently trapped with a boron-containing electrophile.

The halogen-lithium exchange is a powerful and rapid reaction for creating carbon-lithium bonds from organic halides. wikipedia.orgethz.ch In this synthesis, the aryl bromide (2-bromo-9,9-dioctylfluorene) is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). nih.gov This reaction is typically very fast, even at extremely low temperatures. wikipedia.orgharvard.edu The exchange results in the formation of 2-lithio-9,9-dioctylfluorene and n-butyl bromide.

Immediately following its formation, the highly nucleophilic aryllithium species is "quenched" by adding a boron electrophile. Trialkyl borates, such as triisopropyl borate (B(O-iPr)₃), are widely used for this purpose. nih.govodu.edu The aryllithium attacks the electrophilic boron atom to form a lithium borate "ate" complex. This intermediate is then hydrolyzed, typically by the addition of an aqueous acid (e.g., HCl), to yield the final (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid product.

The success of the halogen-lithium exchange is highly dependent on careful control of the reaction conditions. The use of very low temperatures is crucial to prevent side reactions and ensure high yields.

Temperature: The reaction is almost universally performed at or below -78 °C (the sublimation point of dry ice). odu.edunih.gov This low temperature stabilizes the highly reactive aryllithium intermediate, preventing it from reacting with the solvent (THF) or other species present in the mixture. Maintaining these cryogenic temperatures helps to control the reaction's exothermicity. nih.gov

Reagent: n-Butyllithium (n-BuLi) is the standard reagent for this exchange due to its commercial availability and high reactivity. ethz.chgoogle.com

Atmosphere: Organolithium reagents are extremely sensitive to air and moisture. Therefore, the reaction must be conducted under a strictly inert atmosphere, using gases like nitrogen or argon, and with anhydrous solvents and reagents. google.com

Table 2: Optimized Conditions for Metalation with n-BuLi

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -78 °C | Stabilizes aryllithium intermediate, controls exothermicity. odu.edunih.gov |

| Reagent | n-Butyllithium | Effective for rapid halogen-lithium exchange. ethz.ch |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants, relatively stable at low temperatures. |

The choice of the boron electrophile and its stoichiometry are critical for the efficient formation of the boronic acid.

Electrophile Selection: Triisopropyl borate is a preferred reagent for several reasons. It is a liquid, making it easy to handle and measure accurately. chemdad.com The bulky isopropoxy groups are thought to help prevent over-addition of the aryllithium reagent to the boron center, which could lead to the formation of unwanted borinic acids or other byproducts. nih.gov It serves as an effective reagent for the preparation of boronic acids and their esters. chemdad.comthermofisher.com

Stoichiometry: The stoichiometry of the reactants must be carefully controlled. Typically, a slight excess (e.g., 1.1 to 1.2 equivalents) of both n-butyllithium and triisopropyl borate relative to the starting aryl bromide is used. nih.gov The excess n-BuLi ensures the complete conversion of the aryl bromide via the halogen-lithium exchange. A corresponding excess of triisopropyl borate is then required to trap all of the generated aryllithium intermediate. Using an insufficient amount of the borate ester would leave unreacted aryllithium, which would be quenched during the acidic workup, leading to the regeneration of 9,9-dioctylfluorene and a lower yield of the desired product.

Synthesis and Utility of Boronate Esters as Boronic Acid Surrogates

Boronic acids can be unstable and prone to decomposition, which presents challenges for their long-term storage and use in certain chemical reactions. sigmaaldrich.com Boronate esters, however, offer greater stability and are often easier to handle and purify. borates.todayed.ac.uk Two common types of boronate esters used as surrogates for (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid are N-methyliminodiacetic acid (MIDA) boronates and pinacol boronates.

N-Methyliminodiacetic Acid (MIDA) Boronates for Enhanced Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques like silica gel chromatography. nih.govbldpharm.com This stability stems from the trivalent N-methyliminodiacetic acid ligand complexing with the boron center, which protects the boronic acid from degradation. sigmaaldrich.com

Key characteristics of MIDA boronates:

Enhanced Stability: MIDA boronates are generally bench-top stable under air for extended periods, unlike many free boronic acids which can decompose. sigmaaldrich.comchem-station.com

Controlled Reactivity: The MIDA protecting group can be easily removed under mild aqueous basic conditions to release the free boronic acid in a controlled manner. sigmaaldrich.comnih.gov This "slow-release" feature is particularly advantageous in cross-coupling reactions where a low concentration of the reactive boronic acid is desired to suppress side reactions. chem-station.comnih.gov

Broad Applicability: MIDA boronates have been successfully used in various synthetic transformations, including the iterative cross-coupling reactions needed for the synthesis of complex small molecules and natural products. bldpharm.comrsc.org

The use of MIDA boronates allows for the effective utilization of otherwise unstable boronic acids in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com For instance, even under forcing reaction conditions such as elevated temperatures and extended reaction times, the MIDA boronate functional group can remain stable, enabling the synthesis of highly conjugated products. nih.gov Recent research has also explored the use of MIDA boronate monomers in Suzuki-Miyaura catalyst-transfer polymerization for creating structurally precise conjugated polymers. acs.org

Table 1: Properties and Applications of MIDA Boronates

| Property | Description | Reference |

|---|---|---|

| Physical State | Monomeric, free-flowing, crystalline solids | nih.gov |

| Stability | Indefinitely bench-top stable under air, compatible with silica gel chromatography | sigmaaldrich.combldpharm.com |

| Reactivity | Unreactive under standard anhydrous cross-coupling conditions; deprotection achieved with mild aqueous base | sigmaaldrich.com |

| Applications | Iterative cross-coupling, synthesis of complex molecules, controlled polymerization | nih.govrsc.orgacs.org |

Pinacol Boronates in Polymerization Reactions

Pinacol boronic esters are another widely used class of boronic acid surrogates, particularly in polymerization reactions. borates.todayed.ac.uk They are valued for their stability, ease of preparation, and reactivity in Suzuki-Miyaura coupling reactions. ed.ac.ukrsc.org

The synthesis of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid pinacol ester is a key step for its use in creating polyfluorene-based polymers, which are important materials in organic electronics such as OLEDs and OFETs. ossila.com These polymers exhibit properties like high charge-carrier mobility and efficient electroluminescence. ossila.com

Key features of pinacol boronates:

General Stability: Pinacol esters are generally less reactive and more stable than the corresponding boronic acids, which allows for their isolation and purification using techniques like column chromatography. borates.todayed.ac.uk

Reactivity in Suzuki Coupling: Despite their stability, pinacol boronates are sufficiently reactive to participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of conjugated polymers. ossila.comacs.org The steric bulk around the boron atom from the pinacol group can influence the reaction rate. nih.gov

Commercial Availability: The pinacol ester of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is commercially available, facilitating its use in research and development. calpaclab.comalfachemic.comsigmaaldrich.comsigmaaldrich.com

Table 2: Characteristics of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid pinacol ester

| Characteristic | Value | Reference |

|---|---|---|

| CAS Number | 302554-81-0 | calpaclab.comalfachemic.com |

| Molecular Formula | C35H53BO2 | calpaclab.comsigmaaldrich.com |

| Molecular Weight | 516.61 g/mol | alfachemic.comsigmaaldrich.com |

| Melting Point | 50-56 °C | alfachemic.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Advanced Purification Protocols for Monomer Isolation

The purity of the (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid monomer is crucial for achieving desired material properties, especially in polymerization reactions. Impurities can significantly impact the performance of resulting polymers in electronic devices.

Purification of boronic acids can be challenging due to their propensity for dehydration to form boroxines and their potential for protodeboronation. mdpi.com Several advanced purification techniques are employed to isolate the pure monomer.

Common purification methods include:

Recrystallization: This is a common technique for purifying solid boronic acids. Solvents such as hot water or ethanol can be effective. reddit.com

Chromatography: While challenging, column chromatography on silica gel can be used, sometimes with solvent systems containing additives like acetic acid to suppress boroxine (B1236090) formation. reddit.com Boronate esters, being more stable, are generally more amenable to purification by column chromatography. borates.today

Adduct Formation: Boronic acids can be converted to crystalline adducts, such as with diethanolamine, which can be easily isolated and then hydrolyzed to regenerate the pure boronic acid. reddit.com

Extraction Techniques: Liquid-liquid extraction methods can be employed. For example, a sorbitol extraction can selectively pull the free boronic acid into an aqueous layer, leaving less polar impurities in the organic layer. reddit.com

Ion-Exchange Chromatography: For boric acid and potentially applicable to its organic derivatives, ion-exchange resins can be used to remove ionic impurities. google.comgoogle.com

Boronate Affinity Chromatography: This technique utilizes the reversible covalent interaction between boronic acids and diols, and is often used for the separation of glycoproteins, but the principle can be adapted for purification. nih.gov

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. For high-purity materials required for electronic applications, a combination of these techniques may be necessary.

Advanced Spectroscopic and Analytical Characterization in Research of 9,9 Dioctyl 9h Fluoren 2 Yl Boronic Acid and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid and its derivatives, a suite of NMR experiments is employed to gain a comprehensive understanding of their molecular structure.

Proton (¹H) NMR spectroscopy is the initial and most fundamental step in the structural verification of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid. The spectrum provides distinct signals for every chemically unique proton in the molecule, and their chemical shift, splitting pattern (multiplicity), and integration values are used for assignment.

The ¹H NMR spectrum can be divided into two main regions:

Aromatic Region (typically δ 7.0-8.5 ppm): The protons on the fluorene (B118485) core appear in this downfield region. The substitution pattern, with the boronic acid at the C2 position, leads to a complex but predictable set of signals. Protons adjacent to the electron-withdrawing boronic acid group are shifted further downfield. Based on data from structurally similar compounds like 9,9-dioctylfluorene-2,7-diboronic acid, specific assignments can be predicted. chemicalbook.com

Aliphatic Region (typically δ 0.5-2.5 ppm): This upfield region is dominated by signals from the two n-octyl chains attached to the C9 position. The terminal methyl (CH₃) groups typically appear as a triplet around δ 0.8 ppm. The methylene (B1212753) (CH₂) groups along the chain form a series of overlapping multiplets, while the methylene protons alpha to the fluorene ring (at C9) appear as a distinct multiplet slightly further downfield due to their proximity to the aromatic system.

The integration of these signal areas provides a quantitative ratio of the number of protons in each environment, confirming the presence and relative proportions of the fluorene core and the dioctyl chains.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (Fluorene Core) | 7.30 - 8.20 | m (multiplet) | 7H |

| B(OH)₂ | ~5.0 - 6.0 | br s (broad singlet) | 2H |

| α-CH₂ (to Fluorene C9) | ~2.05 | m (multiplet) | 4H |

| Alkyl (CH₂)n | 1.05 - 1.20 | m (multiplet) | 20H |

| β-CH₂ (to Fluorene C9) | ~0.85 | m (multiplet) | 4H |

| Terminal CH₃ | ~0.80 | t (triplet) | 6H |

Aromatic Carbons: A series of signals in the δ 120-155 ppm range corresponding to the 13 carbons of the fluorene core.

Carbon-Boron Bond: The carbon atom directly attached to the boronic acid group (C2) typically appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boron substituent.

Quaternary Carbon (C9): The sp³-hybridized carbon at the 9-position, bonded to the two octyl chains, shows a characteristic signal around δ 55 ppm.

Aliphatic Carbons: The carbons of the octyl chains appear in the upfield region (δ 14-40 ppm), with the terminal methyl carbon being the most shielded (lowest chemical shift).

| Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic C-H & C-C | 119 - 152 |

| Aromatic C-B | ~130 (often broad) |

| Quaternary C9 | ~55 |

| Aliphatic CH₂ | 22 - 40 |

| Terminal CH₃ | ~14 |

Beyond standard ¹H and ¹³C NMR, specialized techniques are vital for studying reaction mechanisms and characterizing modified analogs.

³¹P NMR for Ligands: (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is primarily used in palladium-catalyzed Suzuki coupling reactions to form polymers. hw.ac.uk These catalysts often employ phosphine (B1218219) ligands (e.g., SPhos, PPh₃). ³¹P NMR is an essential tool to monitor the catalyst's state during the reaction. hw.ac.uk Changes in the ³¹P chemical shift can provide insights into ligand coordination to the palladium center, the formation of the active catalytic species, and potential catalyst degradation pathways.

¹⁹F NMR for Fluorinated Analogs: The incorporation of fluorine atoms into conjugated polymers can significantly alter their electronic properties. For fluorinated derivatives of polyfluorenes, ¹⁹F NMR is a powerful analytical technique. nih.govrsc.org Due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide range of chemical shifts, this method provides highly resolved spectra with minimal background noise. nih.govresearchgate.net It is used to confirm the successful incorporation of fluorine, analyze the polymer's microstructure, and detect defects or impurities in complex fluorinated systems. researchgate.netdigitellinc.comubc.ca

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a definitive analytical technique for determining the molecular weight of a compound, confirming its elemental composition, and assessing the purity of a sample.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid (C₂₉H₄₃BO₂). cymitquimica.comporphyrin-systems.dechemspider.com By comparing the experimentally measured mass with the theoretically calculated exact mass, the molecular formula can be confirmed, distinguishing it from other potential isomers or impurities with the same nominal mass. lcms.cz This technique is crucial for validating the identity of the synthesized monomer before its use in polymerization.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₉H₄₃BO₂ |

| Calculated Monoisotopic Mass | 434.33561 u |

| Expected m/z for [M+H]⁺ | 435.34339 |

| Expected m/z for [M+Na]⁺ | 457.32533 |

For the polymeric derivatives synthesized from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable characterization tool. As a soft ionization technique, MALDI-TOF is capable of ionizing large macromolecules like polymers with minimal fragmentation, allowing for the analysis of their molecular weight distributions. tuwien.at

Key information obtained from MALDI-TOF analysis of poly(9,9-dioctylfluorene) derivatives includes:

Average Molecular Weights: The number-average (Mn) and weight-average (Mw) molecular weights of the polymer sample.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a more uniform polymer chain length.

End-Group Analysis: The resolved peaks in the mass spectrum can be used to identify the chemical nature of the polymer chain termini, confirming the initiation and termination steps of the polymerization process.

Structural Integrity: The mass of the repeating monomer unit can be confirmed, and the presence of structural defects or fragmentation patterns can be investigated, which is particularly useful for rigid-backbone polymers. nih.gov

| Parameter | Example Value | Information Provided |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 15,200 g/mol | Average polymer chain mass based on number of molecules. |

| Weight-Average Molecular Weight (Mw) | 18,500 g/mol | Average polymer chain mass biased towards heavier molecules. |

| Polydispersity Index (PDI) | 1.22 | Breadth of the molecular weight distribution. |

| Repeating Unit Mass | 390.33 g/mol | Confirms the mass of the (9,9-dioctylfluorene) monomer unit. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Band Gap and Conjugation Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within conjugated polymers. The absorption of photons in the UV-visible range excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). taylorfrancis.com For polymers derived from (9,9-dioctyl-9H-fluoren-2-yl)boronic acid, the UV-Vis spectrum provides critical information about the π-π* transitions along the polymer backbone.

The position of the main absorption peak (λ_max) is directly related to the effective conjugation length of the polymer; a longer conjugation length typically results in a bathochromic (red) shift to longer wavelengths. taylorfrancis.com For instance, copolymers of 9,9-dioctyl-9H-fluorene often exhibit an intense absorption maximum around 389 nm, which is characteristic of the π-π* transition within the fluorene segments. nih.gov Thermal degradation can lead to a blue shift in the absorption spectra, indicating a decrease in the effective conjugation length as the polymer backbone is broken into shorter segments. mdpi.com

The onset of the absorption edge in the UV-Vis spectrum is used to estimate the optical energy band gap (E_g) of the material. This is a crucial parameter for optoelectronic devices, as it determines the range of the electromagnetic spectrum the material can absorb or emit. For poly(9,9-dioctylfluorene) (PFO), the band gap has been estimated to be approximately 3.10 eV from photoelectron spectroscopy, which aligns with optical absorption data. researchgate.net By copolymerizing the fluorene unit with various electron-donating or electron-accepting monomers, the band gap can be tuned over a wide range, with values reported from 2.21 eV to 2.77 eV for different polyfluorene derivatives. scientific.net

| Polymer Derivative | Absorption Maximum (λ_max) | Optical Band Gap (E_g) | Reference |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | ~389 nm | ~3.10 eV | nih.govresearchgate.net |

| PFO Film (heated, β-phase) | Shoulder at ~420 nm | Not specified | nih.gov |

| Fluorene-Benzene-Anthracene Copolymers | Not specified | 2.21 - 2.77 eV | scientific.net |

Photoluminescence (PL) and Emission Spectroscopy for Investigation of Excited State Dynamics

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the emissive properties and excited-state dynamics of conjugated polymers. Upon absorbing a photon and reaching an excited state, the polymer can relax radiatively by emitting a photon. The resulting emission spectrum provides insight into the energy of the excited state and the material's suitability for applications like OLEDs.

Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), the parent polymer, is known for its strong blue emission, with a primary peak around 440 nm. iaamonline.org However, PFO and its derivatives often exhibit undesirable, lower-energy green emission bands, typically around 460-490 nm and a broader, featureless peak at approximately 530 nm. mdpi.comiaamonline.org These green emissions are often attributed to the formation of aggregate or excimer states and, more commonly, to the presence of ketone defects on the fluorene C9 position, which act as emissive traps. mdpi.comiaamonline.org

In copolymers, the excited-state dynamics can be more complex, often involving efficient Förster Resonance Energy Transfer (FRET) from the fluorene donor units to the acceptor comonomer units. mdpi.comnih.gov This intrachain energy transfer results in emission from the lower-energy acceptor, effectively shifting the emission color across the visible spectrum. For example, copolymers incorporating dicyanostilbene or dicyanophenanthrene units show emission maxima at 550 nm and 500 nm, respectively, due to this energy transfer. mdpi.com Time-resolved PL studies reveal the kinetics of these processes, which occur on the picosecond timescale, and can determine the lifetimes of the excited states. nih.gov20.210.105 For instance, a specific alternating DiO-PFDTBT polyfluorene copolymer was found to have a long-lived emissive state with a decay time of 3.25 ns. 20.210.105

| Polymer Derivative | Emission Maximum (λ_em) | Notes | Reference |

|---|---|---|---|

| Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO) | ~440 nm (Blue) | Undesirable green emission often observed at ~460-530 nm | iaamonline.org |

| PFO-dicyanostilbene Copolymer | ~550 nm | Energy transfer from fluorene to dicyanostilbene | mdpi.com |

| PFO-dicyanophenanthrene Copolymer | ~500 nm | Energy transfer from fluorene to dicyanophenanthrene | mdpi.com |

Electrochemical Characterization via Cyclic Voltammetry (CV) for Frontier Molecular Orbital Energy Levels

Cyclic voltammetry (CV) is an electrochemical technique used to determine the frontier molecular orbital energy levels—specifically, the HOMO and LUMO levels—of a polymer. orientjchem.org These energy levels are critical for designing efficient multilayer optoelectronic devices, as they govern charge injection, transport, and the open-circuit voltage in solar cells.

In a CV experiment, the polymer film is coated onto an electrode and the potential is scanned, inducing oxidation and reduction processes. The onset potential of oxidation (E_ox) is used to calculate the HOMO energy level, while the onset potential of reduction (E_red) can be used to determine the LUMO level. stackexchange.com Often, these potentials are measured relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard, which has a known energy level of approximately 4.8 eV below the vacuum level. stackexchange.comcore.ac.uk

The HOMO level can be estimated using the formula: E_HOMO = -e [(E_ox vs Fc/Fc+) + 4.8] eV

The LUMO level can be determined similarly from the reduction potential or, more commonly, calculated by subtracting the optical band gap (E_g, from UV-Vis) from the HOMO energy: E_LUMO = E_HOMO - E_g_opt

For poly(9,9-dioctylfluorene), CV measurements have estimated the ionization potential (equivalent to the HOMO level) to be approximately 5.80 eV and the electron affinity (LUMO level) to be around 2.12 eV. researchgate.net These values establish the material's electron-donating (hole-transporting) character and are fundamental for matching with appropriate electron-transporting layers or acceptors in device architectures.

| Polymer Derivative | HOMO Level (eV) | LUMO Level (eV) | Reference |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | -5.80 | -2.12 | researchgate.net |

| Poly(3-octyl-thiophene) (P3OT) | -5.59 | -3.76 | core.ac.uk |

| FFCN Copolymers | -5.73 to -5.76 | -3.32 to -3.36 | nih.govresearchgate.net |

| PFCN Copolymers | -5.73 to -5.74 | -3.23 to -3.26 | nih.govresearchgate.net |

Thermal Analysis Techniques Applied to Polymers

The thermal stability and phase behavior of polymers are critical for their processing from solution or the melt and for the long-term operational stability of devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the two primary techniques used to evaluate these properties.

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability of polymers derived from (9,9-dioctyl-9H-fluoren-2-yl)boronic acid. The output of a TGA experiment is a curve plotting percentage weight loss against temperature.

From this curve, the decomposition temperature (T_d) is typically defined as the temperature at which 5% or 10% weight loss occurs. A higher T_d indicates greater thermal stability, which is essential for applications that may involve elevated operating temperatures or thermal annealing steps during fabrication. For many polyfluorene-based copolymers, the main stage of thermal decomposition in an inert atmosphere like nitrogen occurs at temperatures between 250°C and 450°C. mdpi.com Good thermal stability ensures that the polymer does not degrade during device fabrication or operation, which could otherwise compromise performance and lifetime.

| Polymer Type | Decomposition Temperature (T_d) Range | Notes | Reference |

|---|---|---|---|

| p-PGFPh:AA Copolymers | Main decomposition ~250°C - 450°C | Represents a class of acrylic acid copolymers. | mdpi.com |

| Acceptor Polymers (P2-1) | Initial weightlessness temp. > 350°C | Indicates good anti-degradation ability. | researchgate.net |

Differential scanning calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.denih.gov It is used to detect physical transitions, such as the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m). researchgate.net

The glass transition temperature (T_g) is a key property of amorphous or semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is critical as it affects the mechanical properties and morphological stability of the polymer film. For a series of novel polyfluorene copolymers, T_g values have been reported in the range of 90-155°C. scientific.net For some specific polyfluorene derivatives like poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), the bulk T_g has been measured to be around 140-142°C. aps.org

For semi-crystalline polymers, DSC can also identify the melting temperature (T_m), which appears as an endothermic peak on the DSC thermogram. Poly(9,9-dioctylfluorene) has been shown to exhibit a melting peak at approximately 154°C. mdpi.com These thermal transitions are crucial for defining the processing window for techniques like spin coating and annealing.

| Polymer Derivative | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Reference |

|---|---|---|---|

| Novel Polyfluorene Copolymers | 90 - 155 °C | Not specified | scientific.net |

| Poly(9,9-dioctylfluorene) (PFO) | Not specified | ~154 °C | mdpi.com |

| Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) | ~142 °C (bulk) | Not specified | aps.org |

Reactivity and Mechanistic Studies of 9,9 Dioctyl 9h Fluoren 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reaction Mechanisms

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound, such as (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, with an organohalide. wikipedia.org The catalytic cycle is generally understood to proceed through three fundamental steps. libretexts.orgyonedalabs.com

The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex. chemrxiv.orgmobt3ath.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This step forms a Pd(II) intermediate, [Ar-Pd-X]. libretexts.org This is often the rate-determining step in the cycle. mobt3ath.com The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.orgnih.gov This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [Ar'-B(OH)3]-. organic-chemistry.org This species then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate, [Ar-Pd-Ar']. libretexts.orgchemrxiv.org

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The intermediates throughout this cycle have been characterized by various spectroscopic methods, supporting the proposed mechanism. libretexts.org

The efficiency and scope of the Suzuki-Miyaura reaction are heavily influenced by the choice of catalyst, ligands, and base.

Palladium Catalysts : Both Pd(0) and Pd(II) complexes can be used as pre-catalysts. rsc.org Common Pd(0) sources include Pd(PPh₃)₄, while Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction to generate the active Pd(0) species. rsc.orgmdpi.com

Ligand Architectures : The ligands coordinated to the palladium center are critical for stabilizing the catalyst and modulating its reactivity. rsc.org Phosphine (B1218219) ligands, particularly bulky and electron-rich dialkylbiaryl phosphines like SPhos and XPhos, have proven highly effective, enabling reactions with challenging substrates such as aryl chlorides and sterically hindered compounds, often at low catalyst loadings. nih.govresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.

Basicity : A base is essential for the reaction to proceed, playing multiple roles. wikipedia.org Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species, which facilitates the transmetalation step. wikipedia.orgorganic-chemistry.org The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). nih.govresearchgate.netresearchgate.net The base can also influence the reductive elimination step. wikipedia.orgresearchgate.net However, the optimal choice of base is often empirical and substrate-dependent. nih.gov

Below is a table summarizing typical components used in Suzuki-Miyaura reactions involving fluorene (B118485) derivatives.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes catalyst, modulates reactivity | |

| Base | K₂CO₃, K₃PO₄, CsF, Et₃N | Activates boronic acid, facilitates transmetalation | |

| Solvent | Toluene, THF, Dioxane, DMF/Water | Dissolves reactants, influences reaction rate |

The synthesis of conjugated polymers like polyfluorenes via Suzuki polycondensation traditionally uses organic solvents such as toluene, THF, or DMF. yonedalabs.com However, there is a growing emphasis on developing more sustainable, "green" chemical processes.

Recent research has demonstrated successful Suzuki-Miyaura polycondensations, including for poly(9,9-dioctylfluorene) derivatives, in aqueous systems under aerobic conditions. acs.orgnih.gov These methods significantly reduce the environmental factor (E-factor), which is the mass ratio of waste to product. acs.orgnih.gov Performing the reaction in water often involves a phase-transfer catalyst and can proceed efficiently with minimal amounts of organic co-solvents. acs.orgmdpi.com Mechanochemical approaches, which involve solvent-free reactions in a ball mill, also represent a sustainable alternative for synthesizing polyfluorenes. tandfonline.com These green chemistry approaches often maintain or even improve polymer properties like molecular weight and photochemical stability compared to traditional methods. acs.orgnih.gov

Boronic Acid Dehydration and Boroxine (B1236090) Formation Equilibria

Boronic acids, including (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, can undergo a reversible dehydration reaction to form a six-membered cyclic anhydride (B1165640) called a boroxine. nih.govnih.govresearchgate.net This is an equilibrium process where three molecules of the boronic acid condense to form one molecule of boroxine and three molecules of water. nih.govresearchgate.net

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The position of this equilibrium is highly dependent on the conditions. nih.gov In the solid state, boronic acids often exist as a mixture of the acid and the boroxine. nih.gov In solution, the equilibrium is influenced by the solvent, temperature, and concentration. nih.govresearchgate.net For instance, in a non-coordinating solvent like chloroform (B151607) (CDCl₃), the equilibrium may favor the boroxine, while in a coordinating solvent like tetrahydrofuran (B95107) (THF), which can form hydrogen bonds with the boronic acid, the monomeric acid form is favored. nih.govresearchgate.net The formation of boroxine is typically an entropically driven process due to the release of water molecules. researchgate.net This equilibrium is important because the reactivity of the boronic acid and the boroxine in cross-coupling reactions can differ.

Electronic Effects of the Boronic Acid Group on Fluorene Conjugation and Photophysics

The boronic acid group, -B(OH)₂, can influence the electronic properties of the fluorene core. nbinno.com In its neutral, sp² hybridized state, the boron atom has an empty p-orbital which can participate in hyperconjugation with the aromatic π-system. nih.gov This can lead to a slight red-shift in the absorption spectrum. nih.gov The neutral boronic acid group generally acts as an electron-withdrawing group, which can facilitate photoinduced charge transfer (CT) when paired with an electron-donating group on the conjugated system. acs.org

Upon increasing the pH, the boronic acid group can accept a hydroxide (B78521) ion to form the anionic boronate species, [-B(OH)₃]⁻. This changes the hybridization of the boron atom from sp² to sp³, which disrupts the conjugation with the aromatic ring. nih.govacs.org As a result, the electron-withdrawing character is lost, leading to significant changes in the photophysical properties, such as a blue shift (hypsochromic shift) in the emission spectrum and an increase in fluorescence intensity. nih.govacs.org This pH-dependent behavior is a key feature exploited in the design of fluorescent sensors.

| Boronic Acid Form | Boron Hybridization | Electronic Character | Effect on Conjugated System | Reference |

|---|---|---|---|---|

| Neutral, R-B(OH)₂ | sp² | Electron-withdrawing | Enables photoinduced charge transfer; slight red-shift in absorption. | |

| Anionic, R-B(OH)₃⁻ | sp³ | Loses electron-withdrawing nature | Disrupts conjugation; leads to blue-shift in emission. |

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

Regioselectivity : In molecules with multiple potential reaction sites, regioselectivity refers to the preference for reaction at one position over another. For (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, the boronic acid group is fixed at the 2-position of the fluorene ring. When this monomer is used in polymerization with a di-functional co-monomer (e.g., a 2,7-dibromofluorene), the regiochemistry of the resulting polymer is well-defined, leading to a regular, alternating structure. The inherent retention of configuration in the Suzuki-Miyaura mechanism ensures that the connectivity of the coupled products is precisely controlled. libretexts.orgnih.gov

Chemoselectivity : Chemoselectivity is the preferential reaction of one functional group over another. The Suzuki-Miyaura reaction is known for its high functional group tolerance. nih.govyoutube.com In a substrate containing both a boronic acid group and other reactive functionalities like halides (Br, Cl), the palladium catalyst can selectively mediate the coupling at one site over the other. For instance, in a molecule containing both a bromo group and a tosylate group, it is often possible to achieve chemoselective coupling at the more reactive bromo position by carefully selecting the catalyst and reaction conditions. researchgate.net This high degree of selectivity allows for the synthesis of complex, multifunctional fluorene-based architectures.

Table of Compounds

| Compound Name | Synonym/Abbreviation |

|---|---|

| (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid | - |

| Poly(9,9-dioctylfluorene-alt-bithiophene) | PF8T2 |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | PF8BT |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Triphenylphosphine | PPh₃ |

| Tricyclohexylphosphine | PCy₃ |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos |

| Potassium carbonate | K₂CO₃ |

| Sodium carbonate | Na₂CO₃ |

| Cesium carbonate | Cs₂CO₃ |

| Potassium phosphate | K₃PO₄ |

| Cesium fluoride | CsF |

| Triethylamine | Et₃N |

| Tetrahydrofuran | THF |

| N,N-Dimethylformamide | DMF |

Advanced Applications in Conjugated Polymer Synthesis and Organic Electronics

Monomer for Polyfluorene Homopolymers and Alternating Copolymers

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, and more commonly its stable pinacol ester derivative, serves as a fundamental monomer for the synthesis of polyfluorenes (PFs). ossila.com20.210.105 These polymers are widely studied for their exceptional optoelectronic properties, including high charge-carrier mobility and efficient blue electroluminescence, making them ideal for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

This monomer's versatility allows for the creation of both:

Homopolymers: By self-condensation or by reacting the corresponding 2,7-dibromo-9,9-dioctylfluorene with its 2,7-diboronic acid ester equivalent, the homopolymer poly(9,9-dioctylfluorene) (PFO) is synthesized. PFO is renowned for its strong blue emission.

Alternating Copolymers: The monomer can be copolymerized with a variety of dibrominated aromatic compounds. This approach is used to fine-tune the electronic and optical properties of the resulting polymer. For instance, copolymerizing the fluorene (B118485) monomer with electron-accepting units can alter the emission color and improve charge transport characteristics. nih.gov

Design and Synthesis of Conjugated Polymers via Suzuki Polycondensation

The primary method for polymerizing (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This powerful C-C bond-forming reaction is highly efficient and tolerant of a wide range of functional groups, enabling the synthesis of well-defined, high-molecular-weight conjugated polymers. The reaction typically involves the coupling of a boronic acid or ester monomer with a halogenated (usually brominated) aromatic comonomer. rsc.org

A key strategy in modern organic electronics is the design of donor-acceptor (D-A) copolymers to achieve low bandgaps and efficient charge separation. mdpi.commdpi.com In this molecular architecture, the electron-rich 9,9-dioctylfluorene unit serves as the electron donor (D). It is strategically copolymerized with various electron-deficient (acceptor, A) monomers.

This D-A structure facilitates intramolecular charge transfer, which has several beneficial effects:

Tunable Bandgap: The energy gap of the polymer can be precisely controlled by selecting the appropriate acceptor unit, allowing for the absorption and emission of light across the visible spectrum.

Improved Charge Separation: The D-A design is fundamental for organic solar cells, where it promotes the efficient separation of photogenerated excitons into free charge carriers.

Broadened Absorption Spectra: D-A copolymers typically exhibit broader absorption spectra compared to their homopolymer counterparts, which is advantageous for photovoltaic applications.

An example of this is the synthesis of F8BT, where a dioctylfluorene boronic ester is copolymerized with 4,7-Dibromo-2,1,3-benzothiadiazole (an acceptor) to produce a highly efficient green-light-emitting polymer. ossila.com

The specific structure of the (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid monomer profoundly influences the final properties and performance of the synthesized polymers.

While traditional Suzuki polycondensation is a step-growth process that often yields polymers with broad molecular weight distributions, recent advances have enabled more precise control. Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) has emerged as a powerful chain-growth method for synthesizing conjugated polymers, including polyfluorenes. rsc.orgscholaris.ca

SCTP allows for the synthesis of polymers with:

Predictable Molecular Weights: The molecular weight of the polymer increases linearly with the monomer-to-initiator ratio. rsc.orgrsc.org

Narrow Dispersity (ĐM or PDI): This method yields polymers where the chains are of a similar length, resulting in low polydispersity indices (ĐM < 1.5). rsc.orgscholaris.ca

Defined End-Groups: The polymerization can be initiated and terminated precisely, allowing for the synthesis of well-defined block copolymers. rsc.orgrsc.org

This level of control is crucial for establishing clear structure-property relationships and optimizing device performance.

| Polymerization Method | Mechanism Type | Molecular Weight Control | Polydispersity Index (ĐM) | Architectural Control |

|---|---|---|---|---|

| Standard Suzuki Polycondensation | Step-Growth | Limited | High (> 2.0) | Low |

| Suzuki Catalyst-Transfer Polycondensation (SCTP) | Chain-Growth | High (predictable) | Low (typically 1.1 - 1.5) | High (block copolymers possible) |

A common issue with polyfluorenes is the tendency of their rigid backbones to aggregate in the solid state. This aggregation can lead to the formation of a low-energy "β-phase" or excimer species, which results in a red-shifted, broad, and often undesirable green emission, compromising the material's performance as a pure blue emitter. nih.govresearchgate.net

The 9,9-dioctylfluorene unit is specifically designed to counteract this problem. The two bulky and flexible octyl chains attached to the C9 position of the fluorene ring act as steric barriers. nih.gov They disrupt the close packing of the polymer backbones, effectively suppressing interchain interactions and inhibiting the formation of aggregates. nih.gov This strategy is critical for preserving the intrinsic photophysical properties of individual polymer chains, leading to stable and pure blue luminescence with high quantum yields. 20.210.105

| Polyfluorene Type | Side-Chain Characteristics | Aggregation Tendency | Primary Emission Color |

|---|---|---|---|

| Unsubstituted Polyfluorene (hypothetical) | None | Very High | Green (Excimer Emission) |

| Poly(9,9-dioctylfluorene) (PFO) | Bulky, flexible alkyl chains | Low | Pure Blue |

The processability of conjugated polymers is a critical factor for their use in fabricating large-area, low-cost electronic devices. Unsubstituted polyfluorene is an insoluble and intractable material. The introduction of the two long octyl chains at the C9 position dramatically improves the polymer's solubility in common organic solvents such as toluene, chloroform (B151607), and xylene. researchgate.net

This enhanced solubility is essential for solution-based processing techniques like spin-coating, inkjet printing, and doctor-blading, which are used to deposit the polymer as a uniform, high-quality thin film onto a substrate. nih.gov The quality of this film—its smoothness, uniformity, and morphology—is directly linked to the performance of the final device. The dioctyl side chains facilitate excellent film-forming properties, ensuring the creation of defect-free active layers necessary for efficient charge transport and light emission in OLEDs and OPVs. researchgate.net

Influence of (9,9-Dioctyl-9H-fluoren-2-yl)boronic Acid Monomer on Polymer Architecture

Role in the Development of Organic Electronic Devices

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid and its derivatives are fundamental building blocks in the synthesis of high-performance conjugated polymers for a range of organic electronic devices. The fluorene unit, with its rigid and planar structure, provides excellent charge transport characteristics and high photoluminescence quantum efficiency. The addition of two octyl chains at the C9 position significantly improves the solubility and processability of the resulting polymers, making them suitable for solution-based fabrication techniques like spin-coating and inkjet printing, which are essential for creating large-area devices. ossila.com

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Polymers derived from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid are extensively used as emissive and charge-transporting materials in OLEDs and PLEDs. Polyfluorenes (PFs) are particularly noted for their efficient, pure blue electroluminescence, a color that is crucial for full-color displays and lighting applications. ossila.com The versatility of this boronic acid monomer allows for its copolymerization with various other aromatic units to tune the emission color across the visible spectrum. For instance, copolymers of 9,9-dioctylfluorene and benzothiadiazole (BT) are well-known for producing highly efficient green and red light-emitting devices. nih.gov

Recent research has focused on developing advanced materials such as thermally activated delayed fluorescence (TADF) polymers. By copolymerizing units derived from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid with specific donor and acceptor moieties, solution-processable TADF polymers have been created. These polymers can harvest both singlet and triplet excitons, leading to significantly higher theoretical efficiencies. For example, a TADF polymer incorporating a fluorene-based host unit was used as an emitter in a solution-processed OLED, achieving an intense deep orange emission and a maximum external quantum efficiency (EQE) of 10.44%. rsc.org

The performance of PLEDs based on fluorene copolymers is a subject of continuous improvement. The table below summarizes the performance of a representative device.

| Device Characteristic | Value |

| Emitter Type | TADF Polymer (PCTXO) |

| Emission Color | Deep Orange (603 nm) |

| Max. External Quantum Efficiency (EQE) | 10.44% |

| Max. Current Efficiency | 14.97 cd A⁻¹ |

| Turn-on Voltage | 4.2 V |

| Data sourced from a study on solution-processed TADF polymers. rsc.org |

Organic Field-Effect Transistors (OFETs)

The excellent charge-carrier mobility of alkylated polyfluorenes makes them prime candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). ossila.com The liquid-crystalline nature of some fluorene copolymers, such as poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2), allows for the formation of highly ordered, aligned polymer chains. researchgate.net This structural organization is critical for efficient charge transport, as it minimizes charge trapping at grain boundaries and other defects.

By employing specialized fabrication techniques like nanochannel alignment, the longitudinal alignment of F8T2 polymer chains can be promoted, leading to a significant improvement in carrier mobility compared to standard flat-film transistors. researchgate.net The ability to engineer the polymer backbone using (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid and its derivatives enables the development of p-type (hole-transporting) and n-type (electron-transporting) materials. Research into donor-acceptor polymer structures has yielded materials with high performance, as detailed in the table below.

| Polymer Type | Maximum Hole Mobility (μ) | On/Off Current Ratio |

| Donor-Acceptor (PDPP-2S-Se) | 0.59 cm² V⁻¹ s⁻¹ | > 10⁴ |

| Performance data for a solution-processed OFET device. mdpi.com |

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the field of organic photovoltaics, polymers synthesized from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid serve multiple roles. They are used not only as the primary donor material in the photoactive bulk-heterojunction (BHJ) layer but also as crucial interfacial layers that enhance device efficiency and stability. For example, PFN, a conjugated polyelectrolyte based on a polyfluorene backbone, is often used as an interlayer between the active layer and the cathode to improve electron extraction. ossila.com

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PTVT-T:BTP-eC9 | 16.20% | 0.79 V | 26.22 mA cm⁻² | 0.78 |

| Performance metrics for a high-efficiency organic solar cell. nih.gov |

Advanced Polymer Architectures and Functional Materials

Beyond conventional linear polymers, (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is instrumental in creating more complex and functional polymer architectures. These advanced structures are designed to overcome specific limitations of simple conjugated polymers, such as intermolecular aggregation and photophysical instability.

Synthesis of Polyrotaxanes for Enhanced Molecular Rigidity and Insulating Effects

Polyrotaxanes are mechanically interlocked molecules in which linear polymer chains are threaded through macrocyclic rings. This architecture provides a unique way to insulate the conjugated polymer backbone, preventing the π-π stacking that often leads to emission quenching and reduced device performance.

The synthesis of polyfluorene-based polyrotaxanes has been successfully achieved using derivatives of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid. In one approach, a 9,9-dioctylfluorene-2,7-diboronic acid ester is copolymerized with a 2,7-dibromofluorene monomer that has been pre-encapsulated within the cavities of chemically modified cyclodextrins (CDs), such as 2,3,6-tri-O-methyl-β-cyclodextrin (TM-βCD). beilstein-journals.orgresearchgate.net The resulting polyrotaxane structure physically isolates the polymer chains, leading to several beneficial effects. The threading of the macrocycles imparts greater rigidity to the polymer backbone, which is reflected in an increased glass transition temperature (Tg). beilstein-journals.org This enhanced rigidity helps to maintain the desired polymer conformation and improves the material's thermal stability.

| Polymer | Glass Transition Temperature (Tg) |

| Non-rotaxane Copolymer 3 | 88 °C |

| Polyrotaxane 3·TM-γCD | 96 °C |

| Polyrotaxane 3·TM-βCD | 104 °C |

| Comparison of thermal properties of a polyfluorene and its corresponding polyrotaxanes. beilstein-journals.org |

The encapsulation also alters the photophysical properties, with studies showing shifts in the absorption and emission spectra and changes in fluorescence decay lifetimes, indicating a modification of the electronic environment of the conjugated backbone. researchgate.net

Creation of Cross-linked Oligofluorene Networks for Improved Photoluminescent Stability

A significant challenge for polyfluorene-based materials, particularly in blue-emitting PLEDs, is their tendency to form aggregate or excimer states upon thermal stress or prolonged operation. This leads to the emergence of an undesirable, broad, long-wavelength emission peak (typically around 500-600 nm), which degrades the color purity and efficiency of the device. acs.org

To address this, a novel approach involves the synthesis of well-defined oligofluorenes end-capped with boronic acid groups. These oligomers can be processed into uniform thin films via spin-coating. Subsequently, a mild thermal treatment (e.g., 60–130 °C under vacuum) triggers a cross-linking reaction through the dehydration of the boronic acid groups. acs.orgacs.org This process forms highly stable, six-membered boronic acid anhydride (B1165640) (boroxine) linkages, creating a robust, solvent-resistant, and amorphous polymer network. acs.org

The cross-linking immobilizes the oligofluorene chromophores, effectively hindering the chain movement and aggregation responsible for the long-wavelength emission. acs.org Cured films of these networks exhibit exceptional thermal and morphological stability, with high glass transition temperatures and decomposition temperatures. acs.org Crucially, they maintain their original blue photoluminescence even after prolonged heating, showing a significant improvement in color stability compared to their non-cross-linked polymer counterparts. acs.org

| Oligofluorene Network | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) |

| Cured F2BA (Dimer) | 173 °C | 363 °C |

| Cured F3BA (Trimer) | 185 °C | 412 °C |

| Cured F4BA (Tetramer) | 202 °C | 420 °C |

| Thermal stability data for cross-linked oligofluorene diboronic acids. acs.org |

Hybrid Systems Incorporating Other Heterocyclic Units (e.g., Carbazole, Oxadiazole, Benzothiadiazole, Silafluorene)

The versatility of (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid extends to its copolymerization with a variety of other heterocyclic units, enabling the synthesis of conjugated polymers with tailored properties for advanced applications in organic electronics. By strategically incorporating electron-donating or electron-accepting heterocyclic moieties, researchers can fine-tune the optical, electronic, and charge-transport characteristics of the resulting materials. This section explores the impact of integrating carbazole, oxadiazole, benzothiadiazole, and silafluorene units into the polyfluorene backbone derived from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid.

Carbazole-Containing Copolymers

Carbazole is a well-known hole-transporting moiety, and its incorporation into polyfluorene chains can enhance the hole injection and transport properties of the resulting copolymers. The Suzuki coupling reaction is a common method for synthesizing these copolymers, reacting (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid or its derivatives with dibrominated carbazole monomers. nih.govresearchgate.net The substituents on the carbazole nitrogen atom can further influence the polymer's properties, such as solubility and morphology. mdpi.comnih.gov

Research has shown that carbazole-fluorene copolymers exhibit intense photoluminescence in the blue region of the spectrum, with high quantum yields. mdpi.comnih.gov These materials are promising for applications in organic light-emitting diodes (OLEDs), where they can function as efficient blue emitters or as host materials for phosphorescent dopants. The introduction of carbazole units can lead to improved device performance, including lower turn-on voltages and higher efficiencies, due to more balanced charge transport within the device. cambridge.org For instance, light-emitting devices fabricated with copolymers having a 2-ethylhexyl substituent on the carbazole nitrogen have demonstrated efficient electroluminescence with low onset voltages in the range of 3-4 V. mdpi.comnih.gov

| Copolymer | PL Emission (Solution) | PL Quantum Yield (Solution) | EL Onset Voltage |

|---|---|---|---|

| Poly(fluorene-co-carbazole) with 2-ethylhexyl substituent | Blue region | 78-87% | 3-4 V |

| Poly(fluorene-co-carbazole) with iridium complex | - | 23% | - |

Oxadiazole-Containing Copolymers

Oxadiazole units are known for their electron-deficient nature and are often incorporated into conjugated polymers to improve electron injection and transport. The synthesis of alternating copolymers of 9,9-dioctylfluorene and oxadiazole can be achieved through methods like the tetrazole route or Suzuki coupling reactions. acs.org Copolymers where oxadiazole units are dispersed along the main chain have been prepared and studied. acs.org

The incorporation of oxadiazole moieties can enhance the thermal stability of the resulting polyfluorene, with glass transition temperatures reported to be significantly higher than that of the homopolymer. nycu.edu.tw For example, a polyfluorene copolymer with oxadiazole groups attached at the C-9 position of the fluorene unit exhibited a high glass transition temperature of 213 °C. nycu.edu.tw These copolymers typically maintain blue fluorescence with high quantum yields, making them suitable for blue OLED applications. acs.org The improved electron-transporting properties can lead to more balanced charge injection and recombination in OLED devices, resulting in enhanced brightness and efficiency. nycu.edu.tw

| Copolymer | Glass Transition Temperature (Tg) | Decomposition Temperature | PL Quantum Yield (in CH2Cl2) |

|---|---|---|---|

| P(F1-alt-Ox) | 150 °C | ~430 °C | ~70% |

| P(F3-alt-Ox) | 98 °C | ~430 °C | ~70% |

| PF-OXD | 213 °C | 403 °C (5% weight loss) | - |

Benzothiadiazole-Containing Copolymers

Benzothiadiazole (BT) is a strong electron-accepting unit, and its copolymerization with the electron-donating fluorene moiety leads to donor-acceptor (D-A) copolymers with interesting photophysical properties. nih.gov The synthesis is typically carried out via Suzuki coupling of a diboronic ester of 9,9-dioctylfluorene with a dibrominated benzothiadiazole derivative. mdpi.comnih.gov The intramolecular charge transfer (ICT) from the fluorene donor to the benzothiadiazole acceptor results in a significant red-shift in the absorption and emission spectra compared to the fluorene homopolymer. nih.gov

These D-A copolymers have been extensively investigated for applications in organic solar cells (OSCs) and red-light-emitting OLEDs. nih.govuhasselt.be The tunable bandgap and broad absorption spectra make them effective light-harvesting materials in OSCs. researchgate.net By modifying the chemical structure, such as incorporating thiophene linkers between the fluorene and benzothiadiazole units, the electronic and optical properties can be further optimized for improved device performance. mdpi.com For instance, the copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) exhibits red emission and has been utilized in various optoelectronic devices. mdpi.com

| Copolymer | Absorption Maxima (Film) | Emission Maxima (Film) | Application |

|---|---|---|---|

| F8BT | ~460 nm | ~535 nm (Green) | OLEDs, OSCs |

| PFDTBT | ~400 nm and ~550 nm | ~649 nm (Red) | OLEDs, OSCs, Transistors |

Silafluorene-Containing Copolymers

Silafluorene, a silicon-bridged fluorene analogue, offers unique electronic properties due to the involvement of σ-π conjugation. The incorporation of silafluorene units into a polyfluorene backbone can lower the LUMO energy level of the resulting copolymer, which is beneficial for electron injection in electronic devices. The synthesis of such copolymers can be achieved through the copolymerization of diboronic acid or ester derivatives of 9,9-dioctylfluorene and 9,9-dioctyl-9H-9-silafluorene.

Copolymers containing silafluorene units have been explored as blue light-emitting materials in OLEDs. The presence of the silicon atom can influence the photophysical properties and charge carrier mobilities of the polymer. Research in this area aims to leverage the unique electronic structure of silafluorene to develop more efficient and stable materials for organic electronics. For example, silafluorene-based copolymers have been utilized in the fabrication of low-bandgap photovoltaic polymers. alfachemic.com

Detailed research findings on the specific performance metrics of copolymers derived directly from (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid and various silafluorene comonomers are an active area of investigation, with a focus on enhancing power conversion efficiencies in organic solar cells and improving the performance of other organic electronic devices.

Theoretical and Computational Chemistry Studies of 9,9 Dioctyl 9h Fluoren 2 Yl Boronic Acid

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid. These methods allow for the detailed investigation of electronic structure, molecular geometry, and reaction mechanisms at an atomic level, offering insights that complement experimental findings.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Fluorene-Based Boronic Acids

Traditional methods for synthesizing arylboronic acids often rely on solvent-intensive processes, cryogenic conditions, and hazardous reagents, posing environmental and economic challenges. The future of synthesizing fluorene-based boronic acids, including (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid, is geared towards green chemistry principles that prioritize efficiency, safety, and sustainability.

A significant emerging area is mechanochemistry , which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, often in the absence of solvents. advanceseng.compsu.edu This solvent-free approach dramatically reduces chemical waste and energy consumption. psu.edu Research is exploring the use of high-speed vibration milling and liquid-assisted grinding to produce boronic esters, key precursors to boronic acids, in nearly quantitative yields. advanceseng.combenthamdirect.com These methods represent an environmentally benign, atom-efficient, and waste-free process. psu.edu

Another avenue involves developing catalytic systems that are more efficient and can operate under milder conditions. For instance, palladium-catalyzed borylation methods are being refined to use less toxic reagents and work with more accessible starting materials like aryl chlorides. researchgate.net The development of protocols that utilize air as the oxidant, particularly in the synthesis of related fluorene (B118485) derivatives like fluorenones, further highlights the trend towards greener and more cost-effective industrial processes. rsc.orggoogle.com

Future research will likely focus on optimizing these sustainable methods for large-scale production, ensuring high purity and yield while minimizing environmental impact.

| Synthesis Approach | Key Advantages | Research Focus |

| Mechanochemistry | Solvent-free, reduced waste, high atom economy, lower energy consumption. advanceseng.compsu.edu | Optimization for large-scale synthesis, exploring different mechanical activation techniques. |

| Greener Catalysis | Use of more abundant starting materials (e.g., aryl chlorides), milder reaction conditions, air as an oxidant. researchgate.netgoogle.com | Development of more robust and recyclable catalysts, one-pot reaction sequences. |

| Alternative Reagents | Avoiding hazardous organolithium reagents and cryogenic conditions. | Exploring novel borylating agents and reaction pathways that are safer and more accessible. organic-chemistry.org |

Exploration of Advanced Polymer Architectures for Next-Generation Optoelectronic Devices

(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid is a cornerstone monomer for creating π-conjugated polymers used in next-generation optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govmdpi.com Future research is focused on designing sophisticated polymer architectures to precisely control their electronic and photophysical properties.

A key strategy is the donor-acceptor (D-A) copolymer architecture . acs.org By copolymerizing the electron-donating dioctylfluorene unit with various electron-accepting monomers, researchers can tune the polymer's bandgap, control its charge transport characteristics, and shift its light emission across the entire visible spectrum. acs.org20.210.105 This has led to the development of polyfluorene derivatives that are highly efficient blue, green, and red emitters, crucial for full-color displays. 20.210.105

For OPVs, the focus is on creating low-bandgap fluorene-based copolymers that can absorb a broader range of the solar spectrum, thereby increasing power conversion efficiency. rug.nlchalmers.seresearchgate.net Research involves synthesizing novel copolymers that extend photocurrent generation into the near-infrared region. chalmers.se

The physical arrangement of polymer chains and the incorporation of different functional groups are also critical. For example, controlling the regioregularity and molecular weight of the polymers can significantly impact device performance. researchgate.net Advanced architectures, such as block copolymers, branched polymers, and cross-linked networks, are being explored to improve film morphology, thermal stability, and charge carrier mobility, overcoming some of the limitations of simple linear polymers.

| Device Application | Architectural Strategy | Desired Outcome | Representative Co-Monomers |

| OLEDs | Donor-Acceptor (D-A) Copolymers | Tunable emission color (blue, green, red), high quantum efficiency, improved device lifetime. nih.govresearchgate.net | Benzothiadiazole, Dicyanostilbene, Thiophene S,S-dioxide. nih.govacs.org20.210.105 |

| OPVs (Solar Cells) | Low-Bandgap D-A Copolymers | Broadened solar spectrum absorption, enhanced power conversion efficiency. rug.nlchalmers.se | Thienyl-benzothiadiazole, Acrylonitrile derivatives. rug.nlnih.gov |

| OFETs | Ordered Polymer Structures | High charge carrier mobility, improved on/off ratios. | Bithiophene, Benzochromene moieties. mdpi.com |

Integration of (9,9-Dioctyl-9H-fluoren-2-yl)boronic Acid into Multifunctional Materials Systems

The unique chemical reactivity of the boronic acid group, combined with the exceptional fluorescence of the fluorene core, makes this compound ideal for creating multifunctional materials. A major direction is the development of advanced chemical and biological sensors.

Boronic acids are known to bind reversibly with diols, a class of molecules that includes sugars (saccharides). acs.org This interaction forms the basis for highly selective fluorescent sensors. Researchers are designing polymers and small molecules where the fluorene unit acts as a fluorophore (the light-emitting component) and the boronic acid group acts as the recognition site. researchgate.net When the boronic acid binds to a target analyte like glucose, it can trigger a change in the fluorescence emission (e.g., quenching or enhancement), allowing for quantitative detection. researchgate.net

Beyond sensing, these materials are being explored for their potential in other integrated systems. For example, composites of fluorene-based polymers with silver nanoparticles have shown enhanced electronic and antimicrobial properties, suggesting applications in combined sensing and wound-healing platforms. acs.org The versatility of the fluorene structure allows for the incorporation of various other functional groups, opening possibilities for materials that respond to multiple stimuli (e.g., pH, temperature, and specific ions) simultaneously.

Future work will focus on integrating these sensing capabilities into practical devices, such as wearable health monitors, environmental sensors, and smart coatings that can report on their own integrity.

Application of Computational Design in Optimizing Compound and Polymer Properties

The experimental process of synthesizing and testing new materials is often slow and resource-intensive. Computational chemistry and machine learning are emerging as indispensable tools to accelerate the design and discovery of novel fluorene-based materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to predict the molecular structure and optoelectronic properties of compounds and polymers before they are ever synthesized. worldscientific.comresearchgate.net Researchers use TD-DFT to calculate absorption and emission spectra, which helps in designing molecules with specific colors for OLED applications. rsc.orgnih.gov These calculations provide fundamental insights into how different chemical modifications—such as adding donor or acceptor groups—will affect the material's performance, guiding synthetic efforts toward the most promising candidates. rsc.orgnih.gov

Looking further ahead, High-Throughput Virtual Screening (HTVS) and Machine Learning (ML) are set to revolutionize materials discovery. nih.govnih.gov HTVS involves computationally screening vast libraries of potential polymer structures to identify candidates with desirable properties. acs.orgchemrxiv.org Machine learning models can be trained on existing experimental and computational data to predict the properties of new, untested polymers almost instantaneously. acs.orgllnl.govacs.org This data-driven approach allows scientists to rapidly test new concepts and focus laboratory work on materials with the highest probability of success, drastically shortening the development cycle for next-generation electronic materials. llnl.govijisae.org

| Computational Method | Application | Key Insights Provided |

| DFT/TD-DFT | Prediction of molecular properties. | Absorption/emission spectra, HOMO/LUMO energy levels, charge distribution, molecular geometry. researchgate.netrsc.orgnih.gov |

| High-Throughput Virtual Screening (HTVS) | Rapid screening of large material libraries. | Identification of promising candidate molecules/polymers for specific applications (e.g., optimal bandgap for solar cells). nih.govnih.gov |

| Machine Learning (ML) | Instant prediction of polymer properties. | Structure-property relationships, prediction of thermal and mechanical properties, accelerated discovery cycles. acs.orgllnl.govasiaresearchnews.com |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |